molecular formula C27H24O6 B12156187 ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B12156187
M. Wt: 444.5 g/mol
InChI Key: MNVMGAWPKALQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C27H24O6 and a molecular weight of 444.476 g/mol This compound is characterized by its intricate structure, which includes a chromen-2-one core, a naphthyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 2-bromo-1-(2-naphthyl)ethanone under basic conditions to form an intermediate. This intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkoxides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The compound’s chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The naphthyl group may enhance the compound’s binding affinity to these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds with a similar chromen-2-one core, such as warfarin and dicoumarol.

    Naphthyl esters: Compounds containing a naphthyl group and an ester functional group, such as naphthyl acetate.

Uniqueness

Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is unique due to its combination of a chromen-2-one core and a naphthyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C27H24O6

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C27H24O6/c1-3-31-26(29)13-12-23-17(2)22-11-10-21(15-25(22)33-27(23)30)32-16-24(28)20-9-8-18-6-4-5-7-19(18)14-20/h4-11,14-15H,3,12-13,16H2,1-2H3

InChI Key

MNVMGAWPKALQLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.